2-methyl-3-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoxaline
Description
The exact mass of the compound this compound is 421.28416076 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-methyl-3-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O/c1-20(2)29-17-15-28(16-18-29)12-6-7-19-31-22-10-13-30(14-11-22)25-21(3)26-23-8-4-5-9-24(23)27-25/h4-5,8-9,20,22H,10-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNCPRJQCRNNJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)OCC#CCN4CCN(CC4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-3-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoxaline (CAS Number: 2549053-68-9) is a complex organic molecule with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 421.6 g/mol. The structural complexity includes piperazine and piperidine moieties, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H35N5O |
| Molecular Weight | 421.6 g/mol |
| CAS Number | 2549053-68-9 |
Anticancer Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial effects, warranting further exploration in this area.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized derivatives of quinoxaline and evaluated their anticancer properties. One derivative showed promising results in inhibiting the growth of A431 and Jurkat cells, with an IC50 value significantly lower than that of the reference drug doxorubicin. Molecular dynamics simulations indicated that the compound interacts with proteins involved in apoptosis, suggesting a potential mechanism for its anticancer activity.
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial efficacy of similar compounds against Mycobacterium tuberculosis. The results indicated that several derivatives exhibited IC90 values ranging from 3.73 to 4.00 μM, highlighting their potential as anti-tubercular agents. These findings suggest that further optimization could lead to effective treatments for resistant strains of tuberculosis.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases involved in cell signaling pathways.
- DNA Interaction : Some derivatives exhibit the ability to intercalate DNA, disrupting replication and transcription processes.
- Membrane Disruption : The amphiphilic nature of the compound may facilitate membrane disruption in microbial cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
